

(4-(Pentyloxy)phenyl)boronic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Pentyloxyphenylboronic acid*

Cat. No.: *B116131*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of (4-(Pentyloxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (4-(Pentyloxy)phenyl)boronic acid, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize boronic acids in their work, particularly in cross-coupling reactions.

Core Physical and Chemical Properties

(4-(Pentyloxy)phenyl)boronic acid is an organic compound that is a derivative of phenylboronic acid. It is characterized by a pentyloxy group (-OC₅H₁₁) attached to the phenyl ring. This modification influences its solubility and reactivity in various organic solvents.

Quantitative Physical Properties

The key physical properties of (4-(Pentyloxy)phenyl)boronic acid are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	146449-90-3	N/A
Molecular Formula	C ₁₁ H ₁₇ BO ₃	
Molecular Weight	208.06 g/mol	
Melting Point	98-100 °C	
Boiling Point (Predicted)	355.3 ± 44.0 °C at 760 mmHg	N/A
Density (Predicted)	1.06 ± 0.1 g/cm ³	
pKa (Predicted)	8.71 ± 0.16	N/A

Solubility Profile

(4-(Pentyloxy)phenyl)boronic acid is generally soluble in polar organic solvents. While specific quantitative data for a range of solvents is not readily available in the literature, arylboronic acids, in general, exhibit good solubility in solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). They are typically slightly soluble to insoluble in nonpolar solvents such as hexanes.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of (4-(Pentyloxy)phenyl)boronic acid are crucial for reproducible research. Below are generalized, yet detailed, methodologies for key experiments.

Synthesis of (4-(Pentyloxy)phenyl)boronic acid

A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. The following is a representative protocol that can be adapted for the synthesis of (4-(Pentyloxy)phenyl)boronic acid.

Materials:

- 1-bromo-4-(pentyloxy)benzene

- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (1 M)
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-4-(pentyloxy)benzene in anhydrous THF is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
- Boration: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous THF, is added dropwise while maintaining the low temperature. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
- Hydrolysis: The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is slowly added to hydrolyze the borate ester. The mixture is stirred for 1 hour.
- Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield (4-(Pentyloxy)phenyl)boronic acid as a white solid.

Melting Point Determination

The melting point of (4-(Pentyloxy)phenyl)boronic acid can be determined using a standard melting point apparatus.[\[1\]](#)[\[2\]](#)

Materials:

- (4-(Pentyloxy)phenyl)boronic acid, finely powdered
- Capillary tubes (sealed at one end)
- Melting point apparatus

Procedure:

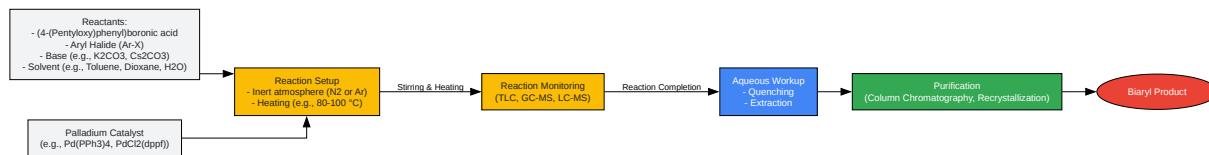
- Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Solubility Determination (Dynamic Method)

The dynamic or synthetic method is a reliable technique for determining the solubility of a solid in a liquid.

Materials:

- (4-(Pentyloxy)phenyl)boronic acid
- Solvent of interest
- Jacketed glass vessel with a stirrer and a temperature probe
- Circulating water bath
- Light source and detector (turbidimeter)


Procedure:

- **Sample Preparation:** A known mass of (4-(Pentyloxy)phenyl)boronic acid is added to a known volume or mass of the solvent in the glass vessel to create a biphasic mixture.
- **Heating and Observation:** The mixture is stirred continuously while the temperature is slowly increased via the circulating water bath. The turbidity of the solution is monitored using the light source and detector.
- **Equilibrium Point:** The temperature at which the solution becomes clear (the last solid particle dissolves) is recorded as the equilibrium solubility temperature for that specific concentration.
- **Data Collection:** The experiment is repeated with different concentrations of the solute to generate a solubility curve as a function of temperature.

Application in Suzuki Coupling Reactions

(4-(Pentyloxy)phenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Below is a diagram illustrating the general workflow of a Suzuki coupling reaction utilizing (4-(Pentyloxy)phenyl)boronic acid.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This guide provides foundational knowledge on the physical properties and handling of (4-(Pentyloxy)phenyl)boronic acid. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- To cite this document: BenchChem. [(4-(Pentyloxy)phenyl)boronic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b116131#4-pentyloxy-phenyl-boronic-acid-physical-properties\]](https://www.benchchem.com/product/b116131#4-pentyloxy-phenyl-boronic-acid-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com